
5-(2-Hydroxyethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)uridine is a modified pyrimidine nucleoside derivative. It is a thymidine analogue and has insertional activity towards replicated DNA. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)uridine typically involves the modification of uridine. One common method includes the reaction of uridine with ethylene oxide under basic conditions to introduce the 2-hydroxyethyl group at the 5-position of the uridine molecule .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)uridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it into different nucleoside analogues.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 2-hydroxyethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various uracil derivatives and modified nucleosides, which have applications in antiviral and anticancer research .
Scientific Research Applications
5-(2-Hydroxyethyl)uridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)uridine involves its incorporation into DNA during replication. This incorporation can disrupt normal DNA synthesis and repair processes, leading to the inhibition of viral replication and cancer cell proliferation. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and kinases .
Comparison with Similar Compounds
Similar Compounds
Thymidine: A naturally occurring nucleoside with similar insertional activity.
2’-Deoxy-5-vinyluridine: Another modified uridine derivative with antiviral properties.
5-(1-Substituted ethyl)uracil derivatives: These compounds have similar chemical structures and biological activities
Uniqueness
5-(2-Hydroxyethyl)uridine is unique due to its specific modification at the 5-position, which enhances its ability to be incorporated into DNA and exert its biological effects. This modification also provides distinct chemical reactivity compared to other nucleoside analogues .
Properties
Molecular Formula |
C11H16N2O7 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c14-2-1-5-3-13(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,14-17H,1-2,4H2,(H,12,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
OSEOKIRHVJGJJM-FDDDBJFASA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CCO |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



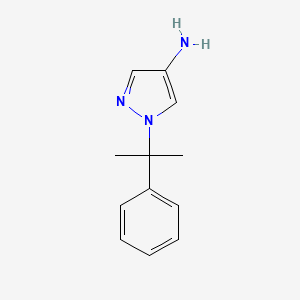
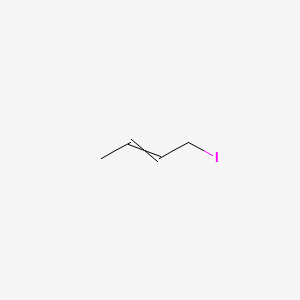
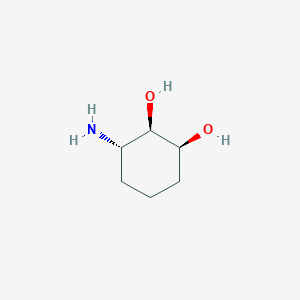
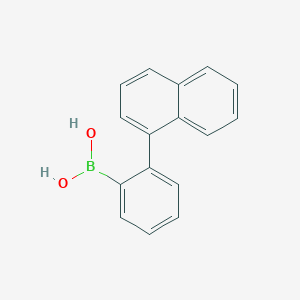
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745810.png)
![1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole](/img/structure/B11745822.png)
![5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11745829.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745835.png)
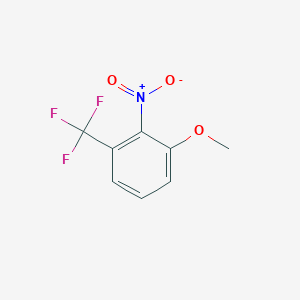
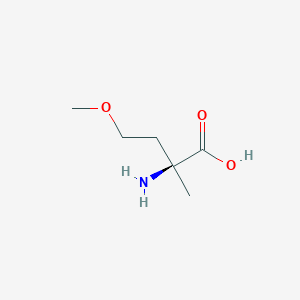
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11745841.png)
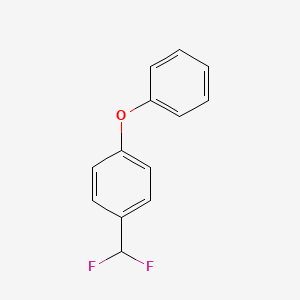
![1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11745848.png)
